[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
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Overview
Description
[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is not fully understood. However, it is believed to work by binding to the active site of the targeted enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including acetylcholine and dopamine, in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its potency as an enzyme inhibitor. However, its use is limited by its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of acetylcholinesterase and butyrylcholinesterase in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a complex process that involves several steps. The first step is the synthesis of 2-(methylthio)benzoyl chloride, which is then reacted with 4-(2-phenoxyethyl)piperidine to form the intermediate product. This intermediate is then reduced with sodium borohydride to yield the final product.
Scientific Research Applications
[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has a wide range of applications in scientific research. It has been shown to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool in the study of these enzymes and their role in various physiological processes.
properties
IUPAC Name |
[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-27-20-10-6-5-9-19(20)21(25)23-14-11-22(17-24,12-15-23)13-16-26-18-7-3-2-4-8-18/h2-10,24H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKGZUZOQBLMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)(CCOC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[2-(Methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol |
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